2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding isoindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoindole compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the isoindole core.
1-phenylethylamine: Another related compound with a phenylethyl group attached to an amine.
Phthalimide: Contains the isoindole core but lacks the phenylethyl substituent.
Uniqueness
2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the isoindole core and the phenylethyl substituent, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3 |
InChI Key |
GSEDOKJYMYFOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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